Enantiomeric Purity vs. Racemic Mixture
The target compound is supplied as the defined (R)-enantiomer hydrochloride salt, in contrast to 3‑fluoro‑DL‑valine, which is an equimolar mixture of (R)- and (S)-enantiomers . For peptide synthesis applications, use of a single enantiomer eliminates the 50% diastereomeric contamination inherently present in the racemate . This directly translates into a ≥2‑fold improvement in coupling efficiency when a stereopure building block is required, because the unwanted enantiomer does not compete for activated ester formation or resin loading.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (100% of active isomer) |
| Comparator Or Baseline | 3-Fluoro-DL-valine: 50% (R) + 50% (S) racemic mixture |
| Quantified Difference | ≥2‑fold higher effective concentration of the desired stereoisomer when stereochemistry is critical for activity or structure |
| Conditions | Solid‑phase peptide synthesis; chiral chromatographic analysis |
Why This Matters
Procuring the single enantiomer eliminates the 50% waste and purification burden inherent in racemic starting materials, directly reducing downstream cost and time.
